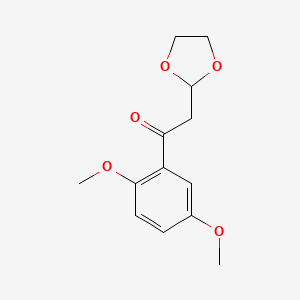

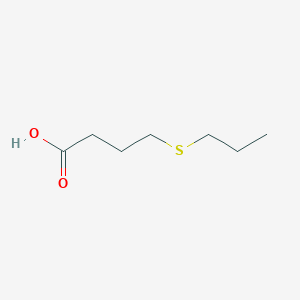

4-(Propylsulfanyl)butanoic acid

Vue d'ensemble

Description

4-(Propylsulfanyl)butanoic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of butanoic acid and contains a propylsulfanyl group. The propylsulfanyl group is known for its ability to modulate the activity of enzymes and receptors, making it an attractive target for drug development. In

Applications De Recherche Scientifique

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates potential in optical gating for nanofluidic devices through synthetic ion channels. This application involves the decoration of channel inner surfaces with photolabile hydrophobic molecules, which, upon irradiation, transform into hydrophilic groups. This transformation facilitates UV-light-triggered transport of ionic species in aqueous solutions, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Catalytic Conversion for Chemical Synthesis

A study on the catalytic condensation of furfuryl alcohol with 1-butanol into butyl levulinate showcased propylsulfonic acid-functionalized mesoporous silica's superior performance over traditional phosphotungstate acid catalysts. This application is significant for chemical synthesis, offering a high yield and selectivity under relatively mild conditions (Carà et al., 2014).

Development of Potent Urease Inhibitors

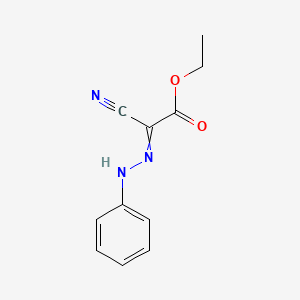

Research into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides involved 4-(1H-indol-3-yl)butanoic acid as a key intermediate. These compounds were evaluated for their in vitro inhibitory potential against the urease enzyme, highlighting their promise as therapeutic agents in drug design due to their potent inhibitory activity and mild cytotoxicity (Nazir et al., 2018).

Antimicrobial Activity of Novel Compounds

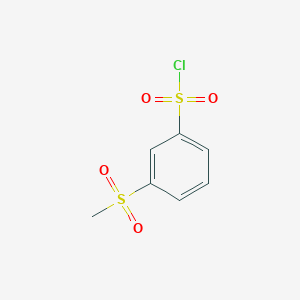

A study explored the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, revealing significant antimicrobial activity. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, showcasing their potential in antimicrobial applications (Zareef et al., 2008).

Green Synthesis of Spiro Derivatives

The grafting of 4-(sulfoamino)butanoic acid on γ-Fe2O3@SiO2 nanoparticles to produce a novel heterogeneous nanocatalyst facilitated the green synthesis of spiro derivatives. This research underscores the catalyst's utility in promoting efficient, atom-economic, and environmentally friendly synthetic routes under aqueous conditions, with excellent yields and recyclability (Mohammadi & Shaterian, 2018).

Propriétés

IUPAC Name |

4-propylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-2-5-10-6-3-4-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDYUYMNXYTUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301970 | |

| Record name | 4-(propylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propylsulfanyl)butanoic acid | |

CAS RN |

79313-53-4 | |

| Record name | 4-(Propylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79313-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 147637 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079313534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC147637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(propylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)